molecular formula C15H24O B189045 Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- CAS No. 616-55-7

Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-

Cat. No. B189045
CAS RN: 616-55-7
M. Wt: 220.35 g/mol
InChI Key: ZZZRZBIPCKQDQR-UHFFFAOYSA-N
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Description

Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-, also known as 2,4-Di-tert-butylphenol or 2,4-DTBP, is a common toxic secondary metabolite produced by various groups of organisms . It has a molecular weight of 278.5050 .


Synthesis Analysis

The compound has been found in the ethyl acetate extract of Bacillus licheniformis, a novel marine bacterium isolated from marine actinomycetes . The extract was purified using column chromatography, and the presence of various antimicrobial compounds was studied by gas chromatography–mass spectrometry (GC–MS) analysis .


Molecular Structure Analysis

The molecular structure of Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In silico docking studies showed that phenol, 2,4-bis (1,1-dimethylethyl)—effectively attaches with the active site of mitochondrial F 1 F 0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.5050 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Antifungal Activity in Agriculture

  • Summary of Application: This compound is produced by the plant growth-promoting actinobacterium Kutzneria sp. strain TSII, which is isolated from mangrove sediment soil . It has been found to have antifungal activities against Pithomyces atro-olivaceous, a leaf spot-associated pathogen in groundnut plants .
  • Methods of Application: The ethyl acetate extract of Kutzneria sp. strain TSII was purified using column chromatography, and the presence of various antimicrobial compounds was studied by gas chromatography–mass spectrometry (GC–MS) analysis .
  • Results or Outcomes: The ethyl acetate extract of Kutzneria sp strain TSII was found to be a potent inhibitor of fungal mycelial growth in the potato dextrose agar (PDA) plates . In silico docking studies showed that phenol, 2,4-bis (1,1-dimethylethyl)—effectively attaches with the active site of mitochondrial F 1 F 0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous .

2. Antibacterial Activity in Aquaculture

  • Summary of Application: This compound is present in Bacillus licheniformis and has been found to have potent antibacterial activity against Aeromonas hydrophila and Vibrio parahemolyticus, pathogens associated with diseases in freshwater and marine fishes respectively .
  • Methods of Application: Seven novel compounds were extracted from the ethyl acetate extract of Bacillus licheniformis, a novel marine bacterium isolated from marine actinomycetes. The compounds were identified using Gas Chromatography-Mass Spectroscopy (GC–MS) .
  • Results or Outcomes: Molecular docking result revealed the best binding efficacy of Phenol,2,4-Bis (1,1-Dimethylethyl) against 3L6E and 3RYL with − 4.24 kcal/mol and − 4.82 kcal/mol, respectively . The in vitro toxicity analysis of this potent bioactive compound against Artemia salina was carried out, revealing the non-toxic nature of B. licheniformis ethyl acetate extract .

3. Antioxidant and UV Stabilizer

  • Summary of Application: This compound is a precursor to many complex compounds and is widely used as antioxidants, light protection agents or UV stabilizers .
  • Methods of Application: It is used in the synthesis of other chemical intermediates .
  • Results or Outcomes: The use of this compound enhances the stability of the products against oxidation and UV radiation .

4. Chain Extender and Processing Stabilizer

  • Summary of Application: It may be used as a chain extender and a processing stabilizer that facilitate the production of stable polymeric materials .
  • Methods of Application: It is used in the production of various polymeric materials, including polylactic acid (PLA), polyolefins, etc .
  • Results or Outcomes: The use of this compound results in more stable polymeric materials .

5. Inhibition of Quorum Sensing Mediated Biofilm Formation

  • Summary of Application: This compound of marine bacterial origin inhibits quorum sensing mediated biofilm formation in the uropathogen Serratia marcescens .
  • Methods of Application: The details of the methods of application are not provided in the source .
  • Results or Outcomes: The use of this compound inhibits the formation of biofilms, which are often associated with persistent and hard-to-treat infections .

6. Inhibition of Biofilm Formation

  • Summary of Application: This compound of marine bacterial origin inhibits quorum sensing mediated biofilm formation in the uropathogen Serratia marcescens .
  • Methods of Application: The details of the methods of application are not provided in the source .
  • Results or Outcomes: The use of this compound inhibits the formation of biofilms, which are often associated with persistent and hard-to-treat infections .

Safety And Hazards

Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,4-ditert-butyl-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9,16H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZRZBIPCKQDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060667
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-

CAS RN

616-55-7
Record name 2,4-Di-tert-butyl-6-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Di-tert-butyl-o-cresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-di-tert-butyl-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,6-DI-TERT-BUTYL-O-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87K7BRI932
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MP Sakhare, NP Dakshinkar, NV Kurkure, SV Upadhye… - TIC, 2021 - entomoljournal.com
Panchgavya is a popular ayurvedic drug of human and Veterinary Medicine. Panchgavya is prepared with all five components of Indian cow derived products viz; cow milk, ghee, urine, …
Number of citations: 0 www.entomoljournal.com
Z Li, W Hua, W Zhenqiang - 第五届国际葡萄与葡萄酒学术研讨会论文集
Number of citations: 0
M Mas Casals - 2010 - upcommons.upc.edu
L’objectiu d’aquest projecte és optimitzar un mètode d’extracció per tal d’analitzar els microcontaminants orgànics que es troben en aigües residuals. En aquest estudi s’ha partit d’…
Number of citations: 2 upcommons.upc.edu

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